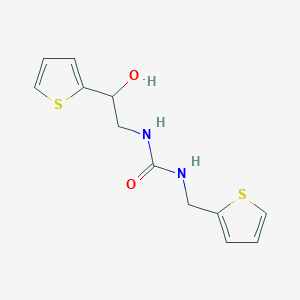
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as PXS-4728A and is a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is an enzyme that plays a crucial role in various physiological processes.
Mechanism of Action
PXS-4728A selectively inhibits N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide, which is an enzyme that catalyzes the oxidative deamination of primary amines. This compound is involved in the metabolism of various biogenic amines, including histamine, dopamine, and serotonin. Inhibition of this compound by PXS-4728A leads to the reduction of oxidative stress and inflammation, which are associated with various diseases.
Biochemical and Physiological Effects:
PXS-4728A has been shown to reduce the levels of reactive oxygen species and inflammation in various animal models of diseases. The compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. In addition, PXS-4728A has been shown to reduce neuropathic pain in animal models.
Advantages and Limitations for Lab Experiments
PXS-4728A has several advantages for lab experiments, including its selectivity for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide and its ability to reduce oxidative stress and inflammation. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on PXS-4728A. One direction is to study the compound's potential therapeutic applications in other diseases, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective inhibitors of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide based on the structure of PXS-4728A. Finally, the mechanism of action of PXS-4728A needs to be further elucidated to understand its therapeutic potential in various diseases.
Synthesis Methods
The synthesis of PXS-4728A involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with 2,3-dihydrobenzofuran-5-sulfonyl chloride to obtain the intermediate compound. This intermediate is then reacted with 1-tert-butoxycarbonyl-4-hydroxypiperidine to form the N-Boc-protected intermediate. The final step involves the deprotection of the N-Boc group using trifluoroacetic acid to obtain PXS-4728A.
Scientific Research Applications
PXS-4728A has been extensively studied for its therapeutic potential in various diseases, including diabetes, neuropathic pain, and cardiovascular diseases. The compound has been shown to reduce the levels of reactive oxygen species and inflammation, which are associated with the pathogenesis of these diseases. In addition, PXS-4728A has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-26(23,16-5-6-17-13(11-16)7-10-24-17)21-14-1-3-15(4-2-14)25-18-12-19-8-9-20-18/h5-6,8-9,11-12,14-15,21H,1-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKWKALTLFQJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide](/img/structure/B2901997.png)

![Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2902000.png)
![10-Ethyl-12-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2902002.png)
![2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2902003.png)




![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2902013.png)

![3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2902015.png)

